molecular formula C9H8BrFO B7870452 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

Cat. No. B7870452
M. Wt: 231.06 g/mol
InChI Key: FCDZFCRLEFRQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946204B2

Procedure details

To a stirred solution of Ti(OiPr)4 (44.68 mL, 141.63 mmol, 1 eq) in diethyl ether (250 mL) was added freshly prepared ethyl magnesium iodide (212.44 mL, 424.89 mmol, 3 eq) in diethyl ether (220 mL) at −78° C. for 45 min. The reaction mixture was stirred for 90 min at −78° C., then methyl 4-bromo-2-fluorobenzoate (33.0 g, 141.63 mmol, 1.0 eq) was added and the mixture allowed to stir at RT for 16 h. Saturated aqueous NH4Cl (30 mL) was added and the mixture passed through celite pad. The ether layer was separated, washed with 1 N HCl (250 mL), brine (500 mL), water (750 mL), dried over MgSO4 and the solvent evaporated. The resulting residue was purified by CC using PE/EtOAc (19:1) as eluent to get 1-(4-bromo-2-fluorophenyl)cyclopropanol (9.01 g, 28%; TLC system: PE/EtOAc (9:1), Rf: 0.3).
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
212.44 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Quantity
44.68 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]I)[CH3:2].[Br:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=O)=[C:8]([F:16])[CH:7]=1.[NH4+].[Cl-]>C(OCC)C.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[Br:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]2([OH:12])[CH2:2][CH2:1]2)=[C:8]([F:16])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)F
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
212.44 mL
Type
reactant
Smiles
C(C)[Mg]I
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
44.68 mL
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 90 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with 1 N HCl (250 mL), brine (500 mL), water (750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by CC

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.01 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.